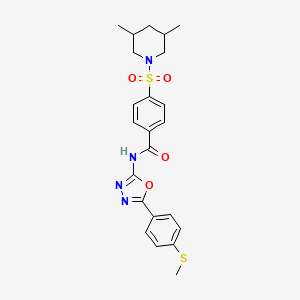
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as BRL-15572, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by scientists at the pharmaceutical company AstraZeneca in the early 2000s. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mechanism of Action
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding and activating it. This results in a decrease in dopaminergic activity in the brain, which may have therapeutic effects in disorders characterized by hyperdopaminergic activity.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has a number of biochemical and physiological effects in the brain. These include a decrease in dopamine release in the nucleus accumbens, a key brain region involved in reward processing, as well as a decrease in locomotor activity and a reduction in drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a research tool is its high selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and behavioral processes. However, one limitation of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are a number of potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for addiction and other disorders characterized by dysregulated reward processing. Other potential applications include the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in the brain, as well as its potential side effects and limitations as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with methyl mercaptan to produce 2-(methylsulfanyl)nicotinoyl chloride, which is subsequently reacted with N-(1-benzylpiperidin-4-yl)amine to yield N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been the focus of extensive scientific research due to its potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This has led researchers to investigate the potential of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a treatment for addiction and other disorders characterized by dysregulated reward processing.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-19-17(8-5-11-20-19)18(23)21-16-9-12-22(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRXCORJUCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326535 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
CAS RN |
899177-62-9 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)



![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

